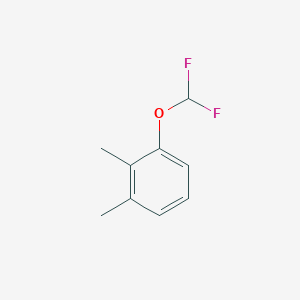

1-(Difluoromethoxy)-2,3-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluoromethoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring substituted with two methyl groups

Méthodes De Préparation

The synthesis of 1-(Difluoromethoxy)-2,3-dimethylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 2,3-dimethylphenol with difluoromethylating agents under specific conditions. Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1-(Difluoromethoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

1-(Difluoromethoxy)-2,3-dimethylbenzene serves as an essential building block in the synthesis of more complex organic compounds. Its difluoromethoxy group enhances reactivity, making it suitable for various substitution reactions that yield functionalized derivatives.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in synthesizing pharmaceuticals and agrochemicals. |

| Polymer Chemistry | Contributes to the development of advanced materials with enhanced properties. |

Potential Biological Applications

Research indicates that derivatives of this compound exhibit potential biological activities, including enzyme inhibition and receptor binding. These properties are particularly relevant in drug discovery and development.

Case Study: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of this compound against specific targets involved in metabolic pathways. The difluoromethoxy group was found to increase binding affinity, enhancing the compound's efficacy as a potential therapeutic agent.

Table 2: Biological Activity Overview

| Biological Activity | Findings |

|---|---|

| Enzyme Inhibition | Enhanced binding affinity observed in various enzyme assays. |

| Receptor Binding | Potential interactions with key receptors implicated in disease pathways. |

Medicinal Chemistry

Drug Development

The compound is under investigation for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its unique structure allows for modifications that can lead to increased potency and selectivity.

Case Study: Drug Design

In a recent study focusing on fluorinated compounds in drug design, researchers highlighted how this compound derivatives improved the therapeutic index of target molecules against cancer cells.

Table 3: Drug Development Insights

| Aspect | Details |

|---|---|

| Target Diseases | Cancer, viral infections |

| Modifications Impact | Enhanced efficacy through structural optimization. |

Industrial Applications

Advanced Materials Production

Due to its chemical stability and reactivity, this compound is utilized in producing advanced materials such as coatings and polymers. Its incorporation into formulations can improve the durability and performance of end products.

Table 4: Industrial Uses

| Industry | Application |

|---|---|

| Coatings | Enhances durability and resistance to environmental factors. |

| Specialty Chemicals | Used in formulating flame retardants and UV absorbers. |

Mécanisme D'action

The mechanism of action of 1-(Difluoromethoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .

Comparaison Avec Des Composés Similaires

1-(Difluoromethoxy)-2,3-dimethylbenzene can be compared with other fluorinated benzene derivatives, such as:

1-(Trifluoromethoxy)-2,3-dimethylbenzene: Similar in structure but with a trifluoromethoxy group, leading to different reactivity and properties.

1-(Difluoromethoxy)-4-methylbenzene: Differing in the position of the methyl group, which affects its chemical behavior.

1-(Difluoromethoxy)-2,3,4-trimethylbenzene:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.

Activité Biologique

1-(Difluoromethoxy)-2,3-dimethylbenzene is an organic compound notable for its difluoromethoxy group attached to a benzene ring with two methyl substitutions. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C9H10F2O, with a molecular weight of 172.17 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can be leveraged in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity and selectivity, which may lead to effective inhibition or activation of biological targets. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.

Biological Activity

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Enzyme Inhibition : Some studies have explored the compound's ability to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound's derivatives may interact with various receptors, influencing physiological responses.

Case Studies

- Enzyme Inhibition Studies : A study focused on the enzyme inhibition properties of fluorinated compounds revealed that certain derivatives of this compound showed significant inhibitory activity against enzymes like cytochrome P450s . This suggests potential applications in drug development targeting metabolic enzymes.

- Microbial Defluorination : Research involving Pseudomonas putida demonstrated the microbial defluorination capabilities of fluorinated compounds. Although this study did not focus solely on this compound, it highlighted the environmental implications and biodegradation pathways relevant to fluorinated compounds .

Comparative Analysis

Comparative studies with similar compounds reveal that the difluoromethoxy group significantly influences the pharmacological properties of benzene derivatives. For instance:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Trifluoromethoxy)-2,3-dimethylbenzene | Trifluoromethoxy Structure | Higher potency in receptor binding |

| 1-(Difluoromethoxy)-4-methylbenzene | 4-Methyl Structure | Moderate enzyme inhibition |

| 1-(Difluoromethoxy)-2,3,4-trimethylbenzene | Trimethyl Structure | Enhanced lipophilicity |

Research Findings

Recent studies have emphasized the importance of fluorinated compounds in medicinal chemistry. Notably, the incorporation of difluoromethoxy groups has been linked to improved pharmacokinetic properties in drug design .

- ADME Properties : Research indicates that difluoromethoxy-substituted compounds exhibit altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-fluorinated counterparts. For example, difluoromethylated arenes show decreased lipophilicity but increased permeability .

Propriétés

IUPAC Name |

1-(difluoromethoxy)-2,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNPLJDIBGXLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.